Sarisan

Description

This compound has been reported in Saururus chinensis, Piper solmsianum, and other organisms with data available.

isolated from Heteromorpha trifoliata; structure given in first source

Structure

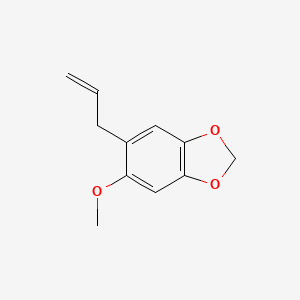

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-methoxy-6-prop-2-enyl-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-3-4-8-5-10-11(14-7-13-10)6-9(8)12-2/h3,5-6H,1,4,7H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYRHTIWFKXZWAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1CC=C)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10171851 | |

| Record name | Sarisan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10171851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18607-93-7 | |

| Record name | Asaricin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18607-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sarisan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018607937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC44848 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44848 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC27868 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27868 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sarisan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10171851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SARISAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CWL14ZQ19X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Chemical Architecture of Sarisan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarisan, a naturally occurring phenylpropanoid, has garnered significant interest within the scientific community for its potential as a bioactive compound.[1] Also known as asaricin, this molecule is found in various plant species, notably from the Piper genus, including Piper sarmentosum.[1] Exhibiting promising insecticidal and antifungal properties, this compound presents a compelling scaffold for the development of novel therapeutic and agrochemical agents. This technical guide provides a comprehensive overview of the chemical structure of this compound, supported by available experimental data and protocols.

Chemical Structure and Properties

This compound is chemically classified as a member of the benzodioxole family.[1] Its systematic IUPAC name is 1,3-Benzodioxole, 5-methoxy-6-(2-propenyl)- . The core of the molecule consists of a benzene ring fused with a methylenedioxy group, forming the benzodioxole moiety. This core is further substituted with a methoxy group and an allyl (2-propenyl) group.

The chemical structure of this compound is depicted below:

Figure 1: 2D Chemical Structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₂O₃ | [1] |

| Molecular Weight | 192.21 g/mol | [1] |

| CAS Number | 18607-93-7 | [1] |

| Appearance | Solid powder | [1] |

| Solubility | Soluble in DMSO | [1] |

| Melting Point | 119-120 °C | |

| Boiling Point | 259.4 ± 9.0 °C (Predicted) | |

| SMILES | COC1=CC2=C(C=C1CC=C)OCO2 | [1] |

| InChI | InChI=1S/C11H12O3/c1-3-4-8-5-10-11(14-7-13-10)6-9(8)12-2/h3,5-6H,1,4,7H2,2H3 | [1] |

Spectroscopic Data for Structural Elucidation

¹H-NMR Spectroscopy (Proton NMR)

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the benzodioxole ring, the protons of the methylenedioxy group, the methoxy group, and the allyl group will each have characteristic chemical shifts and coupling patterns.

¹³C-NMR Spectroscopy (Carbon-13 NMR)

The ¹³C-NMR spectrum will provide information on the eleven carbon atoms present in the this compound molecule. The carbon atoms of the benzodioxole ring, the methylenedioxy bridge, the methoxy group, and the allyl side chain will each resonate at a characteristic chemical shift, confirming the carbon skeleton of the molecule.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for the functional groups present. Key expected peaks include:

-

C-H stretching (aromatic and aliphatic): Around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹ respectively.

-

C=C stretching (aromatic and alkene): Around 1600 cm⁻¹ and 1640 cm⁻¹ respectively.

-

C-O stretching (ether and methylenedioxy): In the fingerprint region, typically between 1000-1300 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight (192.21 g/mol ). The fragmentation pattern would provide further structural information, showing characteristic losses of fragments such as the allyl group or the methoxy group.

Biological Activity and Signaling Pathways

This compound has demonstrated notable biological activities, particularly as an insecticide.[1] Research has indicated that the insecticidal mechanism of action for this compound involves the inhibition of acetylcholinesterase (AChE).[1] AChE is a critical enzyme in the nervous system of insects, responsible for breaking down the neurotransmitter acetylcholine.[1] Inhibition of AChE leads to an accumulation of acetylcholine at the synaptic cleft, causing continuous nerve stimulation, paralysis, and ultimately death of the insect.

Figure 3: General experimental workflow for the isolation of this compound.

Chemical Synthesis (Conceptual Approach)

A plausible synthetic route to this compound could involve the functionalization of a suitable benzodioxole precursor. A potential disconnection approach suggests starting from sesamol or a related derivative. The synthesis would likely involve the introduction of the allyl and methoxy groups onto the aromatic ring through established organic reactions such as electrophilic aromatic substitution, Williamson ether synthesis, and allylation reactions. The specific reaction conditions, catalysts, and purification methods would need to be optimized for each step.

Conclusion

This compound stands out as a natural product with a well-defined chemical structure and significant biological potential. This guide has provided a detailed overview of its chemical identity, physicochemical properties, and known mechanisms of action. While the core structural and biological information is established, there remains a need for more publicly available, detailed experimental protocols and comprehensive spectroscopic datasets to facilitate further research and development. The information presented herein serves as a foundational resource for scientists and professionals engaged in the exploration and utilization of this compound in drug discovery and other applications.

References

Sarisan: A Comprehensive Technical Guide to its Natural Sources, Biosynthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sarisan, a naturally occurring phenylpropanoid, has garnered interest within the scientific community for its potential biological activities. As an isomer of myristicin, it is found in the essential oils of a select number of plant species. This technical guide provides an in-depth overview of the known natural sources of this compound, its putative biosynthetic pathway, and detailed experimental protocols for its extraction, isolation, and characterization. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound has been identified as a significant constituent of the essential oil of Beilschmiedia miersii, a tree native to Chile. While other plant genera known for producing phenylpropanoids, such as Asarum and Piper, are rich in related compounds like safrole and myristicin, the presence of this compound in these species has not been definitively established. The primary documented source of this compound remains Beilschmiedia miersii.

Table 1: Quantitative Analysis of this compound in Beilschmiedia miersii

| Plant Species | Plant Part | Extraction Method | Analytical Method | This compound Concentration (%) | Reference |

| Beilschmiedia miersii | Leaves and Stem Bark | Hydrodistillation | GC-MS | 45.8 | [1][2] |

Biosynthesis of this compound

The precise biosynthetic pathway of this compound has not been fully elucidated. However, based on its chemical structure and its co-occurrence with other phenylpropanoids, a putative pathway can be proposed originating from the general phenylpropanoid pathway. This pathway begins with the amino acid L-phenylalanine.

A series of enzymatic reactions, including deamination, hydroxylation, and methylation, converts L-phenylalanine into various cinnamic acid derivatives. It is hypothesized that a branch of this pathway leads to the formation of an intermediate that can be subsequently methylated and functionalized to yield this compound. The close structural relationship to myristicin suggests a shared or similar biosynthetic route.

References

The Biosynthesis of Sarisan: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of Sarisan (Asaricin), a phenylpropanoid found in various plant species. Drawing upon existing research in phenylpropanoid metabolism, this document outlines the key enzymatic steps, precursor molecules, and intermediate compounds believed to be involved in the formation of this compound. Detailed experimental protocols for the characterization of key enzymes in this pathway are provided to facilitate further research and validation. This guide is intended for researchers, scientists, and drug development professionals working in the fields of plant biochemistry, natural product chemistry, and pharmacology.

Introduction

This compound, also known as Asaricin, is a naturally occurring phenylpropanoid with the chemical formula C₁₁H₁₂O₃. It is characterized by an allyl side chain, a methoxy group, and a methylenedioxy bridge attached to the benzene ring. This compound has been isolated from several plant species, including Ocotea opifera, Saururus chinensis, and Piper solmsianum and has demonstrated antifungal and insecticidal properties. Understanding the biosynthesis of this compound is crucial for its potential biotechnological production and for the exploration of its pharmacological activities.

This guide synthesizes current knowledge on the biosynthesis of structurally related phenylpropanoids to propose a putative pathway for this compound. It also provides detailed methodologies for key experiments that can be used to elucidate and validate this pathway.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to originate from the general phenylpropanoid pathway, which starts with the amino acid L-phenylalanine. The pathway likely proceeds through a series of hydroxylation, methylation, methylenedioxy bridge formation, and side-chain modification steps.

Core Phenylpropanoid Pathway

The initial steps are common to the biosynthesis of most phenylpropanoids in plants.

-

Deamination of L-Phenylalanine: The pathway begins with the deamination of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by Phenylalanine Ammonia-Lyase (PAL) .

-

Hydroxylation of Cinnamic Acid: trans-Cinnamic acid is then hydroxylated at the C4 position to yield p-coumaric acid. This reaction is catalyzed by Cinnamate 4-Hydroxylase (C4H) , a cytochrome P450 monooxygenase.

-

Activation to a Thioester: p-Coumaric acid is subsequently activated by conversion to its coenzyme A (CoA) thioester, p-coumaroyl-CoA, by the enzyme 4-Coumarate:CoA Ligase (4CL) .

Branch Pathway to this compound Precursors

From p-coumaroyl-CoA, the pathway branches towards the synthesis of more complex phenylpropanoids. The precise order of the following steps for this compound biosynthesis is yet to be definitively established and may vary between plant species.

-

Hydroxylation at C3: p-Coumaroyl-CoA undergoes hydroxylation at the C3 position to yield caffeoyl-CoA, catalyzed by p-Coumarate 3-Hydroxylase (C3H) , another cytochrome P450 enzyme.

-

O-Methylation: The hydroxyl group at C3 of caffeoyl-CoA is methylated to form feruloyl-CoA. This reaction is catalyzed by a Caffeoyl-CoA O-Methyltransferase (CCoAOMT) .

-

Hydroxylation at C5: Feruloyl-CoA is then hydroxylated at the C5 position to produce 5-hydroxyferuloyl-CoA, a reaction catalyzed by Ferulate 5-Hydroxylase (F5H) , a cytochrome P450.

-

Second O-Methylation: The newly introduced hydroxyl group at C5 is methylated by a Caffeic Acid/5-Hydroxyferulic Acid O-Methyltransferase (COMT) to yield sinapoyl-CoA.

Formation of the this compound Skeleton

The final steps involve the formation of the characteristic methylenedioxy bridge and the allyl side chain.

-

Reduction of the Thioester: Sinapoyl-CoA is reduced to sinapyl aldehyde and then to sinapyl alcohol by the sequential action of Cinnamoyl-CoA Reductase (CCR) and Cinnamyl Alcohol Dehydrogenase (CAD) .

-

Formation of the Methylenedioxy Bridge: The formation of the methylenedioxy bridge from adjacent hydroxyl and methoxy groups is a key step. This reaction is catalyzed by a specific cytochrome P450 monooxygenase , likely belonging to the CYP719 family, which are known to catalyze such ring closures. This would act on a precursor with ortho-hydroxyl and methoxy groups to form the methylenedioxy ring system present in this compound. The exact precursor that undergoes this reaction in this compound biosynthesis is yet to be identified, but it is hypothesized to be a derivative of gallic acid, which possesses the required 3,4,5-trihydroxyphenyl substitution pattern.

-

Formation of the Allyl Side Chain: The propenyl side chain of monolignols can be converted to an allyl side chain. This isomerization is likely catalyzed by a specific reductase or isomerase .

A proposed biosynthetic pathway is illustrated in the following diagram:

Caption: Proposed Biosynthetic Pathway of this compound from L-Phenylalanine.

Quantitative Data

Currently, there is a lack of specific quantitative data in the scientific literature regarding the enzyme kinetics, substrate concentrations, and product yields for the biosynthesis of this compound. The following table structure is provided as a template for researchers to populate as data becomes available through experimental investigation.

| Enzyme | Substrate(s) | Kcat (s⁻¹) | Km (µM) | Vmax (µmol/mg·min) | Optimal pH | Optimal Temperature (°C) |

| Phenylalanine Ammonia-Lyase (PAL) | L-Phenylalanine | - | - | - | - | - |

| Cinnamate 4-Hydroxylase (C4H) | trans-Cinnamic Acid | - | - | - | - | - |

| 4-Coumarate:CoA Ligase (4CL) | p-Coumaric Acid, CoA, ATP | - | - | - | - | - |

| Cytochrome P450 (CYP719) | Putative Precursor | - | - | - | - | - |

| O-Methyltransferase (OMT) | Putative Precursor | - | - | - | - | - |

| Allyl/Propenyl Isomerase | Putative Precursor | - | - | - | - | - |

Experimental Protocols

This section provides detailed methodologies for key experiments required to investigate the biosynthesis of this compound.

Plant Material and Growth Conditions

-

Plant Species: Piper solmsianum, Ocotea opifera, or Saururus chinensis.

-

Growth: Plants should be grown under controlled greenhouse conditions (e.g., 25°C day/20°C night, 16h photoperiod, 60-70% relative humidity).

-

Tissue Collection: Young leaves and stems, where active biosynthesis is expected, should be collected, immediately frozen in liquid nitrogen, and stored at -80°C until use.

Enzyme Extraction

-

Grind frozen plant tissue to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.

-

Homogenize the powder in 3 volumes of ice-cold extraction buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10% glycerol, 10 mM DTT, 1 mM EDTA, 1% (w/v) polyvinylpyrrolidone).

-

Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

-

Collect the supernatant containing soluble enzymes. For microsomal enzymes (e.g., cytochrome P450s), the pellet can be further processed by ultracentrifugation.

Enzyme Assays

-

Reaction Mixture: 100 mM Tris-HCl (pH 8.8), 40 mM L-phenylalanine, and 50 µL of enzyme extract in a total volume of 1 mL.

-

Incubation: Incubate at 40°C for 1 hour.

-

Termination: Stop the reaction by adding 100 µL of 5 M HCl.

-

Detection: Measure the formation of trans-cinnamic acid by spectrophotometry at 290 nm.

-

Quantification: Calculate PAL activity based on the molar extinction coefficient of trans-cinnamic acid.

-

Reaction Mixture: 50 mM potassium phosphate buffer (pH 7.5), 1 mM NADPH, the putative substrate (e.g., trans-cinnamic acid for C4H, or a later intermediate for CYP719), and 100 µL of microsomal enzyme preparation in a total volume of 500 µL.

-

Incubation: Incubate at 30°C for 30-60 minutes.

-

Termination: Stop the reaction by adding 50 µL of 2 M HCl and extracting with ethyl acetate.

-

Analysis: Analyze the reaction products by HPLC or LC-MS to identify and quantify the hydroxylated or cyclized product.

Identification and Quantification of Intermediates

-

Extraction: Extract metabolites from plant tissues using a methanol/water solvent system.

-

Analysis: Use High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) for the separation, identification, and quantification of this compound and its biosynthetic intermediates. Authentic standards should be used for confirmation.

Signaling Pathways and Logical Relationships

The biosynthesis of phenylpropanoids is tightly regulated by various internal and external signals. While specific regulatory networks for this compound are unknown, general principles of phenylpropanoid regulation likely apply.

Caption: General Regulatory Network for Phenylpropanoid Biosynthesis.

Conclusion and Future Directions

This guide presents a putative biosynthetic pathway for this compound based on current knowledge of phenylpropanoid metabolism. Significant research is still required to fully elucidate this pathway, including the identification and characterization of the specific enzymes involved, particularly the cytochrome P450s responsible for methylenedioxy bridge formation and the enzymes catalyzing the formation of the allyl side chain. The experimental protocols provided herein offer a framework for conducting these essential investigations. Future work should focus on:

-

Gene Discovery: Using transcriptomic and genomic approaches in this compound-producing plants to identify candidate genes for the uncharacterized enzymatic steps.

-

Enzyme Characterization: Heterologous expression and functional characterization of candidate enzymes to confirm their roles in the pathway.

-

Metabolic Engineering: Utilizing the identified genes to engineer microbial or plant systems for the sustainable production of this compound.

Elucidating the biosynthesis of this compound will not only advance our fundamental understanding of plant biochemistry but also open avenues for its biotechnological applications in agriculture and medicine.

In-Depth Technical Guide to the Physical and Chemical Properties of Sarisan

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarisan, also known as asaricin, is a naturally occurring phenylpropanoid found in various plant species, notably in the stem bark of Ocotea opifera Mart. and as a constituent of Asari Radix et Rhizoma.[1][2] It is recognized for its biological activities, including antifungal and insecticidal properties.[2] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with relevant experimental protocols and an exploration of its potential mechanisms of action.

Physicochemical Properties of this compound

The known physical and chemical properties of this compound are summarized in the tables below. These data are crucial for its handling, formulation, and analysis in a research and development setting.

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Appearance | Solid powder | [1] |

| Boiling Point (estimated) | 279 °C | [3] |

| Vapor Pressure (estimated) | 0.0047 hPa @ 20°C; 0.0078 hPa @ 25°C | [3] |

Table 2: Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₂O₃ | [1][2] |

| Molecular Weight | 192.21 g/mol | [1][2] |

| Exact Mass | 192.0786 | [1] |

| CAS Number | 18607-93-7 | [1] |

| IUPAC Name | 1,3-Benzodioxole, 5-methoxy-6-(2-propenyl)- | [1] |

| Synonyms | Asaricin, NSC 27868 | [1] |

| Solubility | Soluble in DMSO | [1] |

| Storage Conditions | Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C. | [1] |

| Shelf Life | >3 years (if stored properly) | [1] |

Spectral Data

Detailed spectral analysis is fundamental for the structural elucidation and identification of this compound. The following sections describe the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the allyl group protons (with characteristic splitting patterns for the vinyl and methylene protons), the methoxy group protons (a singlet), and the methylenedioxy group protons (a singlet).

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbons of the benzodioxole ring system, the methoxy carbon, the carbons of the allyl side chain, and the methylenedioxy carbon.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| ~3100-3000 | Aromatic C-H | Stretching |

| ~2950-2850 | Aliphatic C-H (in allyl and methoxy groups) | Stretching |

| ~1640 | C=C (in allyl group) | Stretching |

| ~1600, ~1480 | Aromatic C=C | Stretching |

| ~1250, ~1040 | C-O (ether linkages) | Stretching |

| ~990, ~910 | =C-H (in allyl group) | Bending (out-of-plane) |

Mass Spectrometry (MS)

In mass spectrometry, this compound would produce a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the allyl group, the methoxy group, or cleavage of the methylenedioxy ring, providing further structural confirmation.

Experimental Protocols

Detailed, step-by-step experimental protocols for the isolation and synthesis of this compound are not widely published. However, generalized procedures for the extraction of phenylpropanoids from plant materials and the synthesis of related allylphenols can be adapted.

General Protocol for the Isolation of Phenylpropanoids from Plant Material

This protocol outlines a general workflow for the extraction and isolation of phenylpropanoids like this compound from a plant source.

References

Spectral Analysis of Sarisan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sarisan, also known as Asaricin, is a naturally occurring phenylpropanoid found in various plants. It is a structural isomer of the more widely known myristicin, a major active component in spices like nutmeg.[1][2] The shared molecular formula but different structural arrangement of these compounds leads to distinct spectral characteristics that are crucial for their identification and characterization. This technical guide provides a comprehensive overview of the spectral analysis of this compound, leveraging comparative data from its isomer, myristicin, due to the greater availability of research on the latter. It includes detailed spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Furthermore, this document outlines relevant experimental protocols for isolation and analysis and visualizes key signaling pathways associated with these compounds.

Chemical Structure and Isomerism

This compound (Asaricin) and Myristicin are isomers with the chemical formula C₁₁H₁₂O₃ and a molecular weight of 192.21 g/mol .[3][4] Their core structure consists of a benzene ring substituted with a methoxy group, a methylenedioxy group, and an allyl group. The key difference lies in the substitution pattern on the benzene ring.

-

This compound (Asaricin): 5-methoxy-6-(2-propenyl)-1,3-benzodioxole[5]

-

Myristicin: 4-methoxy-6-(2-propenyl)-1,3-benzodioxole[4]

This seemingly minor structural variance has a significant impact on their spectroscopic fingerprints.

Spectral Data

The following sections summarize the key spectral data for this compound and its isomer Myristicin.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the detailed molecular structure of organic compounds. The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei.

Table 1: ¹H and ¹³C NMR Spectral Data for Myristicin [6]

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C1 | - | 116.08 |

| C2 (OCH₃) | 3.88 | 56.70 |

| C3 | - | 137.56 |

| C4 (CH₂) | 3.29 | 40.44 |

| C5 | 6.34 | 102.87 |

| C6 | 6.38 | 107.74 |

| C7 (OCH₂O) | 5.93 | 101.46 |

| C8 | - | 134.81 |

| C9 | - | 143.68 |

| C10 | - | 133.63 |

| C11 | - | 149.00 |

| H15 | 5.06 | - |

| H16 | 5.09 | - |

| H20 | 5.93 | - |

Note: Data obtained from the Biological Magnetic Resonance Bank (BMRB) for Myristicin in Chloroform-d.

Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.

A study on Myristica fragrans provides characteristic IR absorption bands for myristicin.[7]

Table 2: Key IR Absorption Bands for Myristicin

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3076 | C-H stretching of alkenes |

| 3066, 3001 | Aromatic C-H symmetric stretching |

| 2972, 2925 | C-H asymmetric stretching (methoxy group) |

| 1083, 1042 | C-O stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification. The 70 eV Electron Ionization (EI) mass spectra of both this compound (Asaricin) and Myristicin have been reported, showing distinct fragmentation patterns that can be used to differentiate them.[8]

Table 3: Key Mass Spectrometry Data for this compound and Myristicin

| Compound | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |

| This compound (Asaricin) | 192 | Not explicitly detailed in the available search results, but a comparative spectrum is available.[8] |

| Myristicin | 192 | 191, 177, 89, 61, 59[9] |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, which is related to its electronic transitions. Myristicin has been shown to absorb UV-B radiation, with its chromophores and auxochromes (aromatic ring and methylenedioxy group) contributing to this property.[10] The presence of conjugated double bonds shifts the absorption to longer wavelengths.[10] One study reported that myristicin exhibits better absorption in the 290-320 nm range.[10]

Experimental Protocols

Isolation and Purification of Myristicin from Nutmeg

Myristicin is commonly isolated from nutmeg oil through various methods, including distillation and chromatography.[11][12]

Protocol: Isolation of Myristicin by Sequential Distillation [11]

-

Initial Distillation: Nutmeg oil is subjected to an initial distillation to separate volatile components.

-

Distillation with NaCl Solution: The resulting isolate is mixed with a 5% NaCl solution and distilled at 105°C. The salt solution increases the boiling point of water, aiding in the separation of compounds with lower boiling points.[11]

-

Vacuum Distillation: The isolate from the second step is then distilled under vacuum (0.2 bar) at 145°C. This lowers the boiling point of myristicin, preventing its decomposition and separating it from less volatile compounds.[11]

Protocol: Extraction and Chromatographic Purification [12]

-

Soxhlet Extraction: Powdered nutmeg seeds are refluxed with 70% methanol in a Soxhlet apparatus.

-

Solvent Evaporation: The methanolic extract is concentrated by evaporation.

-

Liquid-Liquid Partitioning: The residue is dissolved in n-hexane and partitioned against methanol.

-

Column Chromatography: The n-hexane layer is subjected to silica gel column chromatography, eluting with a gradient of n-hexane, benzene, ethyl acetate, and methanol to purify the myristicin fraction.

Spectroscopic Analysis

General Workflow for Spectral Analysis:

Signaling Pathways

Myristicin has been shown to interact with several cellular signaling pathways, notably inducing apoptosis and affecting the DNA damage response.[13] While specific pathways for this compound are not extensively documented, the structural similarity to myristicin suggests potential overlap in their biological activities.

Myristicin induces apoptosis in human leukemia K562 cells through the mitochondrial pathway.[13] This involves alterations in the mitochondrial membrane potential, release of cytochrome c, activation of caspase-3, and subsequent cleavage of PARP, leading to DNA fragmentation.[13][14]

Furthermore, myristicin has been observed to down-regulate genes involved in the DNA damage response, including those associated with nucleotide excision repair (ERCC1), double-strand break repair (RAD50, RAD51), and DNA damage signaling (ATM).[13]

Conclusion

The spectral analysis of this compound and its isomer Myristicin reveals distinct fingerprints that are essential for their unambiguous identification. While a wealth of data exists for Myristicin, further research dedicated specifically to the spectral properties and biological activities of this compound is warranted to fully understand the nuances of its structure-activity relationship. The protocols and data presented in this guide provide a solid foundation for researchers and professionals working with these and similar phenylpropanoid compounds.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. guidechem.com [guidechem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Myristicin - Wikipedia [en.wikipedia.org]

- 5. Asaricin | C11H12O3 | CID 95289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. bmse001264 Myristicin at BMRB [bmrb.io]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Myristicin | C11H12O3 | CID 4276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. atlantis-press.com [atlantis-press.com]

- 11. jyoungpharm.org [jyoungpharm.org]

- 12. researchgate.net [researchgate.net]

- 13. Myristicin from nutmeg induces apoptosis via the mitochondrial pathway and down regulates genes of the DNA damage response pathways in human leukaemia K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Myristicin | BCL | PARP | Caspase | GABA | IL Receptor | TargetMol [targetmol.com]

The Discovery, Isolation, and Biological Activity of Sarisan: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sarisan, a naturally occurring phenylpropanoid, has garnered scientific interest due to its notable antifungal and insecticidal properties. This technical guide provides a comprehensive overview of the discovery, isolation, and biological activities of this compound. It details the methodologies for its extraction and purification from its natural plant sources and presents its biological efficacy through quantitative data. Furthermore, this document elucidates the putative mechanisms of action of this compound, offering insights into its potential as a lead compound in the development of novel agrochemicals and therapeutic agents.

Introduction

Natural products have long been a valuable source of bioactive compounds with diverse applications in medicine and agriculture. Among these, phenylpropanoids, a class of organic compounds synthesized by plants from the amino acid phenylalanine, are recognized for their wide range of biological activities. This compound, with the chemical formula C₁₁H₁₂O₃, is a phenylpropanoid found in various plant species, including Ocotea opifera, Piper lenticellosum, and Piper sarmentosum.[1] First identified in 1967, this compound has demonstrated significant potential as both an antifungal and an insecticidal agent. This whitepaper aims to consolidate the current knowledge on this compound, providing a technical resource for researchers engaged in natural product chemistry, drug discovery, and the development of pest management solutions.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is fundamental for its extraction, purification, and formulation.

| Property | Value |

| Chemical Formula | C₁₁H₁₂O₃ |

| Molecular Weight | 192.21 g/mol |

| CAS Number | 18607-93-7 |

| Appearance | Not explicitly stated in reviewed literature |

| Solubility | Generally soluble in organic solvents like hexane, dichloromethane, and methanol.[1] |

Discovery and Natural Occurrence

The initial discovery of this compound is attributed to Gottardi in 1967, who isolated the compound from Piper lenticellosum. Subsequent research has identified this compound in other plant species, notably in the stem bark of Ocotea opifera and the roots of Piper sarmentosum.[1] The presence of this compound in the essential oils of these plants contributes to their aromatic properties and, more significantly, to their biological activities.

Experimental Protocols: Isolation and Purification

The isolation of this compound from its natural sources typically involves extraction with organic solvents followed by chromatographic purification. The following is a generalized protocol based on methods used for the separation of phenylpropanoids from plant matrices.

Extraction

-

Plant Material Preparation: Air-dried and powdered plant material (e.g., roots of Piper sarmentosum) is used as the starting material.

-

Solvent Extraction: The powdered material is subjected to sequential extraction with solvents of increasing polarity, such as hexane, dichloromethane, and methanol. This is typically performed at room temperature with agitation over an extended period (e.g., 72 hours for each solvent).

-

Concentration: The resulting extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield crude extracts.

Bioassay-Guided Fractionation and Purification

-

Initial Screening: The crude extracts are screened for their biological activity (e.g., insecticidal or antifungal) to identify the most potent extract for further fractionation. The hexane extract of Piper sarmentosum has been shown to be highly active.[1]

-

Column Chromatography: The active crude extract is subjected to column chromatography over silica gel.

-

Elution: A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).

-

Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled.

-

Further Purification: The active fractions are further purified using preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Characterization

The structure of the isolated this compound is confirmed using spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to elucidate the detailed chemical structure.

The following diagram illustrates a general workflow for the isolation and characterization of this compound.

Biological Activities and Quantitative Data

This compound exhibits significant antifungal and insecticidal activities. The following tables summarize the available quantitative data on its efficacy.

Antifungal Activity

Table 1: Antifungal Activity of this compound Analogs [2]

| Compound | Target Fungus | EC₅₀ (µg/mL) |

| This compound Analog 7r | Valsa mali | 12.6 |

| Curvularia lunata | 14.5 | |

| Alternaria alternata | 17.0 | |

| Hymexazol (Control) | Valsa mali | >50 |

| Curvularia lunata | >50 | |

| Alternaria alternata | >50 |

Insecticidal Activity

This compound has demonstrated potent insecticidal activity against several stored product pests.

Table 2: Insecticidal Activity of this compound against Stored Rice Pests [1]

| Pest Species | LC₅₀ (µg/mL) | LC₉₅ (µg/mL) |

| Sitophilus oryzae | 4.7 | 13.6 |

| Rhyzopertha dominica | 10.2 | 25.4 |

| Plodia interpunctella | 15.8 | 35.9 |

Mechanism of Action

The precise signaling pathways modulated by this compound are still under investigation. However, based on studies of phenylpropanoids, putative mechanisms of action can be proposed for its antifungal and insecticidal activities.

Putative Antifungal Mechanism

Phenylpropanoids are known to exert their antifungal effects by disrupting the fungal cell membrane. This disruption can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. While a specific signaling pathway has not been elucidated for this compound, it is hypothesized that its interaction with the fungal membrane is a key aspect of its antifungal activity. The MAPK (Mitogen-Activated Protein Kinase) signaling pathway is known to be involved in plant defense responses to fungal pathogens through the biosynthesis of phenylpropanoids.[3][4][5] It is plausible that this compound, as a phenylpropanoid, could interfere with fungal cellular processes that are regulated by similar signaling cascades.

Putative Insecticidal Mechanism

The insecticidal action of this compound and related phenylpropanoids is suggested to involve the inhibition of acetylcholinesterase (AChE).[6][7][8] AChE is a critical enzyme in the insect nervous system responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine at the synaptic cleft, causing hyperexcitation of the nervous system, paralysis, and eventual death of the insect.

The following diagram illustrates the putative mechanism of acetylcholinesterase inhibition by this compound.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated antifungal and insecticidal activities. Its chemical structure and biological efficacy make it a compelling candidate for further research and development. Future studies should focus on:

-

Elucidating the specific signaling pathways modulated by this compound in both fungi and insects to gain a more precise understanding of its mechanism of action.

-

Conducting comprehensive in vivo studies to evaluate the efficacy and safety of this compound in agricultural and potentially therapeutic applications.

-

Optimizing the extraction and purification protocols to improve the yield of this compound from its natural sources.

-

Synthesizing and evaluating a broader range of this compound analogs to explore structure-activity relationships and identify compounds with enhanced potency and selectivity.

The continued investigation of this compound and related phenylpropanoids holds significant promise for the development of new and effective solutions for pest management and disease control.

References

- 1. Insecticidal activity and the mechanism of action of three phenylpropanoids isolated from the roots of Piper sarmentosum Roxb - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural Product-Based Fungicides Discovery: Design, Synthesis and Antifungal Activities of Some this compound Analogs Containing 1,3,4-Oxadiazole Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MAPK and phenylpropanoid metabolism pathways involved in regulating the resistance of upland cotton plants to Verticillium dahliae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | MAPK and phenylpropanoid metabolism pathways involved in regulating the resistance of upland cotton plants to Verticillium dahliae [frontiersin.org]

- 5. MAPK and phenylpropanoid metabolism pathways involved in regulating the resistance of upland cotton plants to Verticillium dahliae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Role of Phenylpropanoids and Flavonoids in Plant Resistance to Pests and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Alkenylbenzenes in Piper Species: A Technical Guide for Researchers and Drug Development Professionals

Abstract

The genus Piper, a cornerstone of traditional medicine and culinary practices worldwide, is a rich reservoir of bioactive secondary metabolites. Among these, alkenylbenzenes represent a significant class of aromatic compounds characterized by a benzene ring substituted with a propenyl or allyl side chain. These compounds and their derivatives exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and cytotoxic effects, making them promising candidates for drug discovery and development. This technical guide provides a comprehensive overview of the current knowledge on alkenylbenzenes in Piper species. It is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development by summarizing quantitative data, detailing experimental protocols for their extraction and analysis, and illustrating their biosynthetic pathways.

Introduction

The Piperaceae family, comprising over 2000 species, is renowned for its chemical diversity. Alkenylbenzenes, derived from the phenylpropanoid pathway, are key constituents of the essential oils and extracts of many Piper species.[1] Notable examples include safrole, myristicin, elemicin, eugenol, and trans-anethole, which contribute not only to the characteristic aroma and flavor of these plants but also to their medicinal properties.[2][3] The structural variations in the substitution pattern of the benzene ring and the isomerization of the alkenyl side chain give rise to a wide array of derivatives with distinct biological activities.[2] Understanding the distribution, biosynthesis, and bioactivity of these compounds is crucial for their potential therapeutic applications. This guide aims to consolidate the current scientific literature on alkenylbenzenes in Piper species, with a focus on quantitative analysis, experimental methodologies, and biosynthetic mechanisms.

Quantitative Analysis of Alkenylbenzenes in Piper Species

The concentration and composition of alkenylbenzenes can vary significantly among different Piper species, as well as in different parts of the same plant (e.g., leaves, stems, fruits).[4][5] This variation is influenced by genetic factors, geographical location, and developmental stage.[4] The following tables summarize the quantitative data available in the literature for key alkenylbenzenes found in various Piper species.

Table 1: Quantitative Data of Alkenylbenzenes in Piper nigrum

| Compound | Plant Part | Concentration | Analytical Method | Reference |

| Eugenol | Fruits | 10–120 mg/kg | Not Specified | [2] |

| trans-Anethole | Fruits | 11–43 mg/kg | Not Specified | [2] |

| Estragole | Fruits | 2.2–46 mg/kg | Not Specified | [2] |

| Myristicin | Fruits | Present (unquantified) | Not Specified | [2] |

| Safrole | Fruits | Present (unquantified) | Not Specified | [2] |

| Linalool | Essential Oil | up to 21.73% | GC-MS | [5] |

| β-Caryophyllene | Essential Oil | up to 51.12% | GC-MS | [5] |

| Limonene | Essential Oil | up to 25.34% | GC-MS | [5] |

| α-Pinene | Essential Oil | up to 7.96% | GC-MS | [5] |

| β-Pinene | Essential Oil | up to 22.7% | GC-MS | [5] |

| Sabinene | Essential Oil | up to 22.86% | GC-MS | [5] |

Table 2: Quantitative Data of Alkenylbenzenes in Other Piper Species

| Species | Compound | Plant Part | Concentration | Analytical Method | Reference |

| Piper hispidum | Spathulenol | Essential Oil | 8.7% | GC-MS | [6] |

| β-Caryophyllene | Essential Oil | 6.9% | GC-MS | [6] | |

| Piper jacquemontianum | Linalool | Essential Oil | 70.8% | GC-MS | [6] |

| Piper amalago | Nerolidol | Essential Oil | 48.7% | GC-MS | [6] |

| Piper patulum | 1,3,5-trimethoxy-2-propenylbenzene | Essential Oil | 33.7% | GC-MS | [6] |

| Methyl eugenol | Essential Oil | 24.6% | GC-MS | [6] | |

| Piper variabile | Camphor | Essential Oil | 29.7% | GC-MS | [6] |

| Piper sempervirens | Bicyclogermacrene | Essential Oil | 28.5% | GC-MS | [6] |

| Piper retalhuleuense | Nerolidol | Essential Oil | 28.2% | GC-MS | [6] |

| Piper gaudichaudianum | Dillapiole | Seedlings | Major constituent | 1H NMR, HPLC-DAD, GC-MS | [4] |

| Piper regnellii | Apiol | Seedlings | Major constituent | 1H NMR, HPLC-DAD, GC-MS | [4] |

| Piper hemmendorffii | Apiol | Seedlings | Major constituent | 1H NMR, HPLC-DAD, GC-MS | [4] |

| Piper caldense | Isoasarone | Seedlings | Major constituent | 1H NMR, HPLC-DAD, GC-MS | [4] |

Experimental Protocols

The accurate extraction and quantification of alkenylbenzenes are fundamental for research and quality control. This section provides detailed methodologies for key experimental procedures.

Extraction of Alkenylbenzenes

Soxhlet extraction is a classic and exhaustive method for extracting thermally stable compounds from solid matrices.[7][8]

Materials:

-

Dried and powdered Piper plant material

-

Soxhlet apparatus (round-bottom flask, extraction chamber with siphon, condenser)

-

Heating mantle

-

Cellulose extraction thimble

-

Solvent (e.g., ethanol, methanol, hexane, or dichloromethane)[7][9]

-

Boiling chips

-

Rotary evaporator

Procedure:

-

Weigh a suitable amount of finely ground, dried plant material (e.g., 20-30 g).[7]

-

Place the powdered material into a cellulose extraction thimble.

-

Place the thimble inside the Soxhlet extraction chamber.

-

Fill the round-bottom flask to approximately two-thirds of its volume with the chosen extraction solvent and add a few boiling chips.[7]

-

Assemble the Soxhlet apparatus, ensuring all joints are properly sealed.

-

Connect the condenser to a cold water supply, with water entering at the bottom and exiting at the top.

-

Turn on the heating mantle and heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, where it will cool and drip down onto the sample in the thimble.

-

The extraction chamber will slowly fill with the solvent. Once the solvent reaches the top of the siphon arm, the entire volume of the solvent and extracted compounds will be siphoned back into the boiling flask.

-

Allow the extraction to proceed for a sufficient number of cycles (e.g., 6-8 hours) to ensure complete extraction.[9]

-

After extraction, turn off the heating mantle and allow the apparatus to cool.

-

Disassemble the apparatus and remove the thimble containing the plant material.

-

Concentrate the extract by removing the solvent using a rotary evaporator under reduced pressure.

-

The resulting crude extract can be stored for further analysis.

UAE is a more rapid and efficient alternative to conventional extraction methods, utilizing ultrasonic waves to disrupt cell walls and enhance mass transfer.[10][11]

Materials:

-

Dried and powdered Piper plant material

-

Ultrasonic bath or probe sonicator

-

Extraction vessel (e.g., beaker or flask)

-

Solvent (e.g., ethanol)

-

Filtration apparatus (e.g., filter paper and funnel or vacuum filtration system)

-

Rotary evaporator

Procedure:

-

Weigh a specific amount of the powdered plant material (e.g., 5 g) and place it in the extraction vessel.[11]

-

Add a predetermined volume of the extraction solvent (e.g., 50 mL) to achieve a specific solid-to-solvent ratio.[11]

-

Place the extraction vessel in an ultrasonic bath or immerse the probe of a sonicator into the mixture.

-

Apply ultrasonic irradiation for a specified duration (e.g., 15-30 minutes) at a controlled temperature.[11][12]

-

After sonication, separate the extract from the solid plant material by filtration.

-

Wash the solid residue with a small amount of fresh solvent to ensure complete recovery of the extract.

-

Combine the filtrates and concentrate the extract using a rotary evaporator.

-

Store the obtained crude extract for subsequent analysis.

Analytical Methods

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like alkenylbenzenes in essential oils.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer

-

Capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness)

-

Injector system (split/splitless)

-

Carrier gas (Helium)

-

Data acquisition and processing software

GC Conditions (Example):

-

Injector Temperature: 250 °C

-

Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 240 °C at a rate of 3 °C/minute, and hold for 10 minutes.

-

Carrier Gas Flow Rate: 1.0 mL/minute (constant flow)

-

Injection Volume: 1 µL (split ratio, e.g., 1:50)

MS Conditions (Example):

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Impact (EI) at 70 eV

-

Mass Range: m/z 40-550

-

Scan Speed: 2 scans/second

Procedure:

-

Prepare a dilute solution of the essential oil or extract in a suitable volatile solvent (e.g., hexane or dichloromethane).

-

Inject the sample into the GC-MS system.

-

The compounds are separated based on their volatility and interaction with the stationary phase of the column.

-

The separated compounds are then ionized and fragmented in the mass spectrometer.

-

The resulting mass spectra are used to identify the compounds by comparing them with reference spectra in a database (e.g., NIST, Wiley).

-

Quantification is typically performed by integrating the peak areas of the target compounds and comparing them to the peak area of an internal or external standard.

HPLC is a versatile technique for the separation and quantification of a wide range of phytochemicals, including alkenylbenzenes, particularly those that are less volatile or thermally labile.[13]

Instrumentation:

-

HPLC system with a pump, autosampler, column oven, and detector (e.g., Diode Array Detector - DAD or UV-Vis detector)

-

Reverse-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile phase solvents (e.g., acetonitrile, methanol, water with acidifiers like formic or acetic acid)

-

Data acquisition and processing software

HPLC Conditions (Example for Piperine, adaptable for other alkenylbenzenes):

-

Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v)[13]

-

Flow Rate: 1.0 mL/minute

-

Column Temperature: 30 °C

-

Detection Wavelength: 340 nm (for piperine, adjust for other alkenylbenzenes based on their UV maxima)

-

Injection Volume: 10-20 µL

Procedure:

-

Prepare a stock solution of the crude extract in the mobile phase or a suitable solvent.

-

Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

-

Prepare a series of standard solutions of the target alkenylbenzenes of known concentrations.

-

Inject the standard solutions to create a calibration curve (peak area vs. concentration).

-

Inject the sample solution into the HPLC system.

-

Identify the peaks of the target compounds in the sample chromatogram by comparing their retention times with those of the standards.

-

Quantify the amount of each alkenylbenzene in the sample by using the calibration curve.

Biosynthesis of Alkenylbenzenes in Piper Species

Alkenylbenzenes in plants are synthesized via the phenylpropanoid pathway, which starts with the amino acid phenylalanine.[14][15] While the specific enzymatic steps for all alkenylbenzenes in Piper species have not been fully elucidated, the general pathway can be inferred from studies on other plants and the known biochemistry of phenylpropanoid metabolism.[16][17]

The core pathway involves the deamination of phenylalanine to cinnamic acid, followed by a series of hydroxylation, methylation, and reduction reactions to produce a variety of phenylpropanoid precursors.[14] The formation of the characteristic allyl or propenyl side chain is a key step in the biosynthesis of alkenylbenzenes.

// Nodes for the main pathway Phenylalanine [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cinnamic_acid [fillcolor="#4285F4", fontcolor="#FFFFFF"]; p_Coumaric_acid [fillcolor="#4285F4", fontcolor="#FFFFFF"]; p_Coumaroyl_CoA [fillcolor="#FBBC05", fontcolor="#202124"]; Caffeoyl_CoA [fillcolor="#FBBC05", fontcolor="#202124"]; Feruloyl_CoA [fillcolor="#FBBC05", fontcolor="#202124"]; _5_Hydroxyferuloyl_CoA [label="5-Hydroxyferuloyl-CoA", fillcolor="#FBBC05", fontcolor="#202124"]; Sinapoyl_CoA [fillcolor="#FBBC05", fontcolor="#202124"];

// Nodes for Alkenylbenzene precursors Coniferaldehyde [fillcolor="#34A853", fontcolor="#FFFFFF"]; Coniferyl_alcohol [fillcolor="#34A853", fontcolor="#FFFFFF"]; Sinapaldehyde [fillcolor="#34A853", fontcolor="#FFFFFF"]; Sinapyl_alcohol [fillcolor="#34A853", fontcolor="#FFFFFF"];

// Nodes for final Alkenylbenzenes Eugenol [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Chavicol [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Myristicin [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apiol [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Safrole [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges for the main pathway Phenylalanine -> Cinnamic_acid [label="PAL"]; Cinnamic_acid -> p_Coumaric_acid [label="C4H"]; p_Coumaric_acid -> p_Coumaroyl_CoA [label="4CL"]; p_Coumaroyl_CoA -> Caffeoyl_CoA [label="C3'H"]; Caffeoyl_CoA -> Feruloyl_CoA [label="COMT"]; Feruloyl_CoA -> _5_Hydroxyferuloyl_CoA [label="F5H"]; _5_Hydroxyferuloyl_CoA -> Sinapoyl_CoA [label="COMT"];

// Edges to Alkenylbenzene precursors Feruloyl_CoA -> Coniferaldehyde [label="CCR"]; Coniferaldehyde -> Coniferyl_alcohol [label="CAD"]; Sinapoyl_CoA -> Sinapaldehyde [label="CCR"]; Sinapaldehyde -> Sinapyl_alcohol [label="CAD"];

// Edges to final Alkenylbenzenes Coniferyl_alcohol -> Eugenol [label="Eugenol Synthase"]; p_Coumaroyl_CoA -> Chavicol [label="Multiple Steps"]; Feruloyl_CoA -> Myristicin [label="Multiple Steps"]; Sinapoyl_CoA -> Apiol [label="Multiple Steps"]; Feruloyl_CoA -> Safrole [label="Multiple Steps"];

// Invisible nodes for alignment {rank=same; p_Coumaroyl_CoA; Chavicol} {rank=same; Coniferyl_alcohol; Eugenol} {rank=same; Feruloyl_CoA; Myristicin; Safrole} {rank=same; Sinapoyl_CoA; Apiol} } enddot Figure 1: General Biosynthetic Pathway of Alkenylbenzenes.

Key Enzymes in the Phenylpropanoid Pathway:

-

PAL (Phenylalanine ammonia-lyase): Catalyzes the initial step, the deamination of phenylalanine to cinnamic acid.

-

C4H (Cinnamate 4-hydroxylase): Introduces a hydroxyl group at the C4 position of the aromatic ring.

-

4CL (4-Coumarate:CoA ligase): Activates the carboxylic acid group of coumaric acid by attaching Coenzyme A.

-

C3'H (p-coumaroyl shikimate 3'-hydroxylase): Adds a hydroxyl group at the C3 position.

-

COMT (Caffeic acid O-methyltransferase): Methylates hydroxyl groups on the aromatic ring.

-

F5H (Ferulate 5-hydroxylase): Introduces a hydroxyl group at the C5 position.

-

CCR (Cinnamoyl-CoA reductase): Reduces the CoA-ester to an aldehyde.

-

CAD (Cinnamyl alcohol dehydrogenase): Reduces the aldehyde to an alcohol.

The formation of the allyl (e.g., eugenol) or propenyl (e.g., anethole) side chain is catalyzed by specific synthases that act on phenylpropanoid precursors like coniferyl alcohol.

Experimental and Logical Workflows

This section provides diagrams to visualize common experimental and logical workflows in the study of alkenylbenzenes from Piper species.

// Nodes Plant_Material [label="Piper Species Plant Material\n(Leaves, Stems, Fruits)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Drying [label="Drying and Grinding"]; Extraction [label="Extraction\n(Soxhlet or UAE)"]; Crude_Extract [label="Crude Extract", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Fractionation [label="Fractionation\n(Optional)"]; Essential_Oil [label="Essential Oil\n(Hydrodistillation)"]; GC_MS [label="GC-MS Analysis", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; HPLC [label="HPLC Analysis", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; Identification [label="Compound Identification"]; Quantification [label="Quantification"]; Bioassays [label="Biological Activity Assays", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Plant_Material -> Drying; Drying -> Extraction; Drying -> Essential_Oil; Extraction -> Crude_Extract; Crude_Extract -> Fractionation; Fractionation -> HPLC; Crude_Extract -> HPLC; Essential_Oil -> GC_MS; GC_MS -> Identification; HPLC -> Identification; Identification -> Quantification; Quantification -> Bioassays; } enddot Figure 2: Experimental Workflow for Alkenylbenzene Analysis.

// Nodes Screening [label="Screening of Piper Extracts\nfor Bioactivity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Active_Extract [label="Identification of Active Extract(s)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Bioassay_Guided_Fractionation [label="Bioassay-Guided Fractionation"]; Isolation [label="Isolation of Pure Compounds"]; Structure_Elucidation [label="Structure Elucidation\n(NMR, MS)"]; Identified_Alkenylbenzene [label="Identified Bioactive Alkenylbenzene", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; SAR_Studies [label="Structure-Activity Relationship (SAR) Studies"]; Lead_Optimization [label="Lead Compound Optimization"]; Preclinical_Studies [label="Preclinical Studies\n(In vivo models)", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Clinical_Trials [label="Clinical Trials", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Screening -> Active_Extract; Active_Extract -> Bioassay_Guided_Fractionation; Bioassay_Guided_Fractionation -> Isolation; Isolation -> Structure_Elucidation; Structure_Elucidation -> Identified_Alkenylbenzene; Identified_Alkenylbenzene -> SAR_Studies; SAR_Studies -> Lead_Optimization; Lead_Optimization -> Preclinical_Studies; Preclinical_Studies -> Clinical_Trials; } enddot Figure 3: Logical Framework for Drug Discovery.

Conclusion

Alkenylbenzenes from Piper species represent a diverse and valuable class of natural products with significant potential for therapeutic applications. This guide has provided a consolidated resource for researchers by summarizing the available quantitative data, presenting detailed experimental protocols for extraction and analysis, and illustrating the biosynthetic pathways of these compounds. The continued exploration of the chemical diversity within the Piper genus, coupled with robust analytical and pharmacological studies, will undoubtedly lead to the discovery of new lead compounds for drug development. The methodologies and information presented herein are intended to facilitate and standardize future research in this exciting field.

References

- 1. Piper Species: A Comprehensive Review on Their Phytochemistry, Biological Activities and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Occurrence of Alkenylbenzenes in Plants: Flavours and Possibly Toxic Plant Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ontogenetic Changes in the Chemical Profiles of Piper Species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemical Composition of Piper nigrum L. Cultivar Guajarina Essential Oils and Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. jurnal.penerbitdaarulhuda.my.id [jurnal.penerbitdaarulhuda.my.id]

- 8. scribd.com [scribd.com]

- 9. researchgate.net [researchgate.net]

- 10. hielscher.com [hielscher.com]

- 11. chemistry.mdma.ch [chemistry.mdma.ch]

- 12. Ultrasound assisted extraction of phytochemicals from Piper betel L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mjas.analis.com.my [mjas.analis.com.my]

- 14. Structure–function relationships in plant phenylpropanoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. frontiersin.org [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. De novo transcriptome profiling unveils the regulation of phenylpropanoid biosynthesis in unripe Piper nigrum berries - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Role of Sarisan in Beilschmiedia miersii: A Technical Whitepaper

November 20, 2025

Executive Summary

Beilschmiedia miersii (Gay) Kosterm., an evergreen tree endemic to Chile, is a source of a potent essential oil with significant biological activities. The primary constituent of this oil is Sarisan (1-allyl-2-methoxy-4,5-methylenedioxybenzene), a phenylpropanoid that comprises a substantial portion of the oil's composition. This technical guide synthesizes the current scientific understanding of the biological role of this compound as a key component of B. miersii essential oil.

This document provides an in-depth analysis of the available data on the anti-phytopathogenic and antioxidant properties of the this compound-rich essential oil. It details the experimental methodologies for the extraction, analysis, and bioactivity assessment of this oil. While research has focused on the synergistic effects of the essential oil's components, the prominent abundance of this compound suggests it is a principal contributor to the observed biological activities. This paper will present the known quantitative data, outline relevant experimental protocols, and provide visualizations of the scientific workflow and the logical relationships of the components.

It is important to note that while the biological activities of the essential oil of Beilschmiedia miersii have been investigated, studies isolating this compound from this species to determine its individual biological role and specific signaling pathways are not extensively available in the current body of scientific literature. Therefore, this guide focuses on the properties of the essential oil, with the logical inference that this compound is a major active component.

Chemical Composition of Beilschmiedia miersii Essential Oil

The essential oil of Beilschmiedia miersii is characterized by a high concentration of phenylpropanoids. This compound is the most abundant of these, indicating its significance to the oil's overall properties.

Table 1: Major Phenylpropanoid Constituents of B. miersii Essential Oil

| Compound | Chemical Class | Percentage of Essential Oil (%) |

| This compound | Phenylpropanoid | 45.8%[1][2] |

| Eugenol methyl ether | Phenylpropanoid | 27.7%[1][2] |

| Safrole | Phenylpropanoid | 5.8%[1][2] |

Biological Activities of this compound-Rich Essential Oil

The essential oil extracted from the leaves and stem bark of B. miersii has demonstrated significant antioxidant and anti-phytopathogenic activities. These properties suggest its potential for applications in the agricultural and food industries.

Antioxidant Activity

The antioxidant capacity of the essential oil has been quantified, revealing a high potential to neutralize free radicals.

Table 2: Antioxidant Capacity of B. miersii Essential Oil

| Assay | Result | Unit |

| Trolox Equivalent Antioxidant Capacity (TEAC) | 750.8 ± 9.6 | µmol/100 g of essential oil[1][2] |

Anti-phytopathogenic Activity

The essential oil has been shown to be effective against a range of plant pathogens, including both fungi and bacteria. The inhibitory concentrations (IC₅₀) have been determined for specific pathogens, highlighting its potent antimicrobial properties.

Table 3: Anti-phytopathogenic Activity of B. miersii Essential Oil

| Target Organism | Type | IC₅₀ (µg/mL) |

| Agrobacterium tumefaciens | Bacterium | 5[1][2] |

| Phytophthora cinnamomi | Fungus | 200[1][2] |

| Botrytis cinerea | Fungus | Active (IC₅₀ not specified)[1][2] |

| Gibberella fujikuroi | Fungus | Active (IC₅₀ not specified)[1][2] |

| Erwinia carotovora | Bacterium | Active (IC₅₀ not specified)[1][2] |

| Pseudomonas syringae | Bacterium | Active (IC₅₀ not specified)[1][2] |

Experimental Protocols

This section details the methodologies employed for the extraction, chemical analysis, and biological activity assessment of the essential oil of Beilschmiedia miersii.

Plant Material and Essential Oil Extraction

-

Plant Material: Leaves and stem bark of Beilschmiedia miersii are collected for the extraction process.

-

Extraction Method: Hydrodistillation:

-

The collected plant material is air-dried and ground.

-

The ground material is placed in a distillation flask with a sufficient volume of water.

-

The mixture is heated to boiling, and the steam, carrying the volatile essential oil components, is passed through a condenser.

-

The condensed liquid, a mixture of water and essential oil, is collected in a receiving vessel.

-

Due to their immiscibility, the essential oil is separated from the aqueous phase.

-

The yield of the essential oil is calculated as a percentage of the initial plant material weight. A reported yield is 0.2%[1][2].

-

Chemical Analysis

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

A diluted sample of the essential oil is injected into the gas chromatograph.

-

The components of the oil are separated based on their volatility and interaction with the stationary phase of the GC column.

-

As each component elutes from the column, it enters the mass spectrometer.

-

The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio, generating a unique mass spectrum for each component.

-

The identification of individual compounds, such as this compound, is achieved by comparing their mass spectra and retention times with those of known standards and reference libraries.

-

Antioxidant Activity Assay

-

Trolox Equivalent Antioxidant Capacity (TEAC) Assay:

-

The ABTS radical cation (ABTS•+) is generated by reacting ABTS with an oxidizing agent (e.g., potassium persulfate).

-

The essential oil is added to the pre-formed ABTS•+ solution.

-

The antioxidant components in the essential oil neutralize the ABTS•+, leading to a reduction in its characteristic absorbance.

-

The change in absorbance is measured spectrophotometrically at a specific wavelength.

-

The antioxidant capacity is quantified by comparing the extent of absorbance reduction to that of a standard antioxidant, Trolox. The results are expressed as Trolox equivalents.

-

Anti-phytopathogenic Activity Assay

-

Determination of Inhibitory Concentration (IC₅₀):

-

The test microorganisms (fungi and bacteria) are cultured in their respective appropriate liquid media.

-

A series of dilutions of the B. miersii essential oil are prepared.

-

The microbial cultures are exposed to the different concentrations of the essential oil.

-

After an incubation period, the growth of the microorganisms is assessed, typically by measuring the optical density of the culture.

-

The percentage of growth inhibition is calculated for each concentration of the essential oil relative to a control group with no essential oil.

-

The IC₅₀ value, the concentration of the essential oil that inhibits 50% of the microbial growth, is determined from the dose-response curve.

-

Visualizations

Experimental Workflow

Caption: Experimental workflow for the study of B. miersii essential oil.

Logical Relationship of Components and Activities

Caption: Relationship between B. miersii, its essential oil, and activities.

Conclusion and Future Directions

The essential oil of Beilschmiedia miersii is a rich source of the phenylpropanoid this compound and demonstrates considerable antioxidant and anti-phytopathogenic properties. The high concentration of this compound strongly suggests that it is a key contributor to these observed biological effects.

For researchers, scientists, and drug development professionals, the this compound-rich essential oil of B. miersii represents a promising natural product for further investigation. Future research should focus on the isolation of this compound from B. miersii to conduct detailed studies on its individual biological activities. Elucidating the specific mechanisms of action and any underlying signaling pathways of pure this compound would be a critical step in harnessing its full potential for applications in agriculture, food preservation, and potentially, therapeutics. Furthermore, toxicological studies on the isolated compound are necessary to ensure its safety for any future applications.

References

Sarisan: A Technical Guide on its Core Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarisan, a naturally occurring phenylpropanoid, has garnered interest in the scientific community for its potential biological activities. This technical guide provides an in-depth overview of its chemical properties, and known insecticidal and antifungal activities, presenting key data, experimental methodologies, and relevant biological pathways.

Chemical and Physical Properties

This compound, also known as 1-allyl-2-methoxy-4,5-(methylenedioxy)benzene, is identified by the CAS number 18607-93-7 and possesses the molecular formula C₁₁H₁₂O₃ [1][2][3][4][5]. A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 18607-93-7 | [1][2][3][4][5] |

| Molecular Formula | C₁₁H₁₂O₃ | [1][2][3][4][5] |

| Molecular Weight | 192.21 g/mol | [1][2][3][4] |

| Appearance | Solid powder | [2] |

| Solubility | Soluble in DMSO | [2] |

| Storage | Dry, dark, and at 0 - 4 °C for short term or -20 °C for long term | [2] |

Biological Activity: Insecticidal Properties

This compound has demonstrated notable insecticidal activity, primarily attributed to its role as an acetylcholinesterase (AChE) inhibitor. Acetylcholinesterase is a critical enzyme in the nervous system of insects, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme leads to an accumulation of acetylcholine at the synaptic cleft, causing continuous nerve stimulation, paralysis, and eventual death of the insect.

Quantitative Insecticidal Activity Data

The insecticidal efficacy of this compound and related compounds has been evaluated against various pests. Table 2 summarizes the available quantitative data.

| Pest Species | Bioassay Method | Metric | Value | Reference |

| Sitophilus oryzae | Contact Toxicity | LC₅₀ | Not explicitly stated for this compound alone in the provided results. Related compounds from Lantana camara oil showed an LC₅₀ of 9.81 mg/cm². | |

| Sitophilus oryzae | Acetylcholinesterase Inhibition | % Inhibition (by related essential oils) | 27.2% - 41.7% |

Note: Specific LC₅₀ values for pure this compound against Sitophilus oryzae were not found in the provided search results. The data from related essential oils provides an indication of potential efficacy.

Signaling Pathway: Acetylcholinesterase Inhibition

The mechanism of acetylcholinesterase inhibition by agents like this compound is a well-understood signaling pathway disruption. The following diagram illustrates this process.

References

Methodological & Application